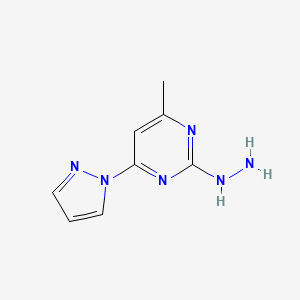

2-肼基-4-甲基-6-(1H-吡唑-1-基)嘧啶

描述

2-hydrazinyl-4-methyl-6-(1H-pyrazol-1-yl)pyrimidine is a useful research compound. Its molecular formula is C8H10N6 and its molecular weight is 190.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-hydrazinyl-4-methyl-6-(1H-pyrazol-1-yl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-hydrazinyl-4-methyl-6-(1H-pyrazol-1-yl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗菌活性

含有吡唑并[3,4-d]嘧啶部分的化合物因其抗菌特性而被研究。2-肼基-4-甲基-6-(1H-吡唑-1-基)嘧啶的结构使其有可能对各种细菌和真菌菌株具有活性。 这在寻找针对耐药微生物菌株的新疗法方面尤其重要 .

抗肿瘤和抗白血病剂

该化合物中存在的吡唑和嘧啶环已知具有抗肿瘤和抗白血病活性。 研究人员一直在探索这些化合物的化疗潜力,包括它们通过靶向特定酶来抑制细胞分裂的能力 .

抗炎和止痛药

由于咪唑和吡唑的生物活性报道,2-肼基-4-甲基-6-(1H-吡唑-1-基)嘧啶的衍生物也可能用作镇痛和抗炎药。 这些应用对于开发治疗慢性疼痛和炎症的新药物具有重要意义 .

抗糖尿病剂

一些吡唑并[3,4-d]嘧啶的衍生物已显示出作为抗糖尿病剂的希望。 这些化合物的结构特征可以优化,以与参与血糖水平调节的生物靶标相互作用 .

激酶抑制剂

激酶是酶,在信号转导和细胞调节中起着至关重要的作用。 2-肼基-4-甲基-6-(1H-吡唑-1-基)嘧啶衍生物已被研究为激酶抑制剂,这可能导致激酶活性失调的疾病的治疗应用 .

抗增殖剂

该化合物作为抗增殖剂的潜力正在被研究,特别是在癌症治疗的背景下。 通过抑制癌细胞的增殖,这些衍生物可能有助于开发新的肿瘤学疗法 .

作用机制

Target of Action

For instance, pyrimidine derivatives have been found to interact with enzymes like Nicotinamide phosphoribosyltransferase (NAMPT) and Leishmania major pteridine reductase 1 (LmPTR1) . These enzymes play crucial roles in biological processes such as NAD+ salvage pathway and antipromastigote activity, respectively .

Mode of Action

For example, some compounds have shown desirable fitting patterns in the active sites of their targets, characterized by lower binding free energy .

Biochemical Pathways

For instance, some pyrimidine derivatives have shown potential neuroprotective and anti-neuroinflammatory properties through the inhibition of endoplasmic reticulum (ER) stress, apoptosis, and the NF-kB inflammatory pathway .

Result of Action

Similar compounds have shown various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .

生物活性

2-Hydrazinyl-4-methyl-6-(1H-pyrazol-1-yl)pyrimidine is a heterocyclic compound characterized by its unique molecular structure, which includes a hydrazinyl group and a pyrazole moiety attached to a pyrimidine ring. Its molecular formula is , and it has a molecular weight of 190.21 g/mol. The compound's structure is significant as it suggests potential biological activities, particularly in medicinal chemistry and drug discovery.

Antitumor Activity

Research indicates that pyrazole derivatives, including 2-hydrazinyl-4-methyl-6-(1H-pyrazol-1-yl)pyrimidine, exhibit considerable antitumor properties. Pyrazole compounds have been shown to inhibit various cancer cell lines through mechanisms involving the inhibition of specific kinases and cellular pathways.

Case Study:

In a study focusing on substituted pyrazole derivatives, compounds similar to 2-hydrazinyl-4-methyl-6-(1H-pyrazol-1-yl)pyrimidine demonstrated significant activity against cancer cell lines such as K-562 and HCT116. For instance, one derivative exhibited an IC50 value of 0.95 nM against the CDK2 cell line, indicating potent anticancer activity .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Pyrazole derivatives have been extensively studied for their antibacterial and antifungal activities.

Research Findings:

In vitro studies have shown that various pyrazole derivatives possess significant antibacterial effects against Gram-positive and Gram-negative bacteria. For example, pyrazole carboxamides demonstrated notable antifungal activity against several strains, indicating that compounds like 2-hydrazinyl-4-methyl-6-(1H-pyrazol-1-yl)pyrimidine could be explored for similar applications .

Anti-inflammatory Activity

Pyrazole compounds are also recognized for their anti-inflammatory properties. The presence of the hydrazinyl group may enhance the anti-inflammatory potential of derivatives like 2-hydrazinyl-4-methyl-6-(1H-pyrazol-1-yl)pyrimidine.

Mechanism:

The anti-inflammatory effects are often attributed to the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This property makes such compounds valuable in developing treatments for inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like 2-hydrazinyl-4-methyl-6-(1H-pyrazol-1-yl)pyrimidine.

| Structural Feature | Biological Activity | Remarks |

|---|---|---|

| Hydrazinyl Group | Enhances reactivity and potential bioactivity | Common in various bioactive molecules |

| Pyrazole Moiety | Exhibits antimicrobial and antitumor properties | Found in numerous pharmaceuticals |

| Methyl Group | Modifies lipophilicity and solubility | Influences pharmacokinetics |

Synthesis

The synthesis of 2-hydrazinyl-4-methyl-6-(1H-pyrazol-1-yl)pyrimidine typically involves multi-step reactions, including the condensation of hydrazinopyrimidines with pyrazole derivatives in an alcoholic medium . This method highlights the versatility of the compound's synthesis route, allowing for modifications that could enhance its biological activities.

属性

IUPAC Name |

(4-methyl-6-pyrazol-1-ylpyrimidin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N6/c1-6-5-7(12-8(11-6)13-9)14-4-2-3-10-14/h2-5H,9H2,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSHFMTODZRMFLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NN)N2C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。